11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid
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Overview
Description
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is a synthetic derivative of tetrahydrocannabinol (THC), the primary psychoactive compound found in the Cannabis sativa plant. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of THC and its metabolites in biological samples .
Preparation Methods
The synthesis of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid typically involves the following steps:
Starting Material: The synthesis begins with Δ9-Tetrahydrocannabinol.
Oxidation: The Δ9-Tetrahydrocannabinol is oxidized to form 11-Hydroxy-Δ9-Tetrahydrocannabinol.
Carboxylation: The 11-Hydroxy-Δ9-Tetrahydrocannabinol is further oxidized to form 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid.
Chemical Reactions Analysis
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid undergoes several types of chemical reactions:
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carboxyl groups.
Scientific Research Applications
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is widely used in scientific research for the following purposes:
Mechanism of Action
The mechanism of action of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid involves its role as a metabolite of THC. It is formed in the body through the oxidation of 11-Hydroxy-Δ9-Tetrahydrocannabinol by liver enzymes. This compound is then further metabolized by conjugation with glucuronide, forming a water-soluble congener that can be easily excreted by the body .
Comparison with Similar Compounds
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is similar to other THC metabolites, such as:
11-Hydroxy-Δ9-Tetrahydrocannabinol: This is an intermediate metabolite formed during the oxidation of THC.
11-Nor-9-carboxy-Δ9-Tetrahydrocannabinol: This is the primary metabolite formed from the oxidation of 11-Hydroxy-Δ9-Tetrahydrocannabinol.
11-Hydroxy-hexahydrocannabinol: This is another metabolite formed through the reduction of the 9-10 double bond in THC.
These compounds share similar metabolic pathways but differ in their chemical structures and biological activities, making this compound unique in its specific applications and properties.
Properties
CAS No. |
949596-03-6 |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
321.428 |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1/i1D3,4D2 |
InChI Key |
BTTRWQMCLAXICU-PFHXICHOSA-N |
SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O |
Synonyms |
(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid; _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid |
Origin of Product |
United States |
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